molecular formula C18H20N4O2 B11149074 2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

Cat. No.: B11149074
M. Wt: 324.4 g/mol
InChI Key: MQWZOBRZJSHLSE-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a compound that belongs to the class of triazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out at room temperature and is known for its efficiency and simplicity.

Industrial Production Methods

the principles of green chemistry and atom economy are often applied to optimize the synthesis process, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and signaling pathways that are involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide apart is its unique combination of a triazolopyridine core with a methoxyphenyl group.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C18H20N4O2/c1-24-15-8-3-2-7-14(15)13-18(23)19-11-6-10-17-21-20-16-9-4-5-12-22(16)17/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,19,23)

InChI Key

MQWZOBRZJSHLSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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